molecular formula C5H2BrFN2O2 B8025941 6-Bromo-2-fluoro-3-nitropyridine

6-Bromo-2-fluoro-3-nitropyridine

Cat. No.: B8025941
M. Wt: 220.98 g/mol
InChI Key: QCRXKNCPLNMGMR-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature . This reaction results in the substitution of a hydrogen atom with a fluorine atom, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Tetrabutylammonium fluoride (TBAF) in DMF.

    Reduction: Hydrogen gas with palladium catalyst.

    Cross-Coupling: Palladium catalyst with boronic acids in the presence of a base.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 6-Bromo-2-fluoro-3-aminopyridine.

    Cross-Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

6-Bromo-2-fluoro-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-nitropyridine depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups (bromine, fluorine, nitro) can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-fluoro-3-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

6-bromo-2-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRXKNCPLNMGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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